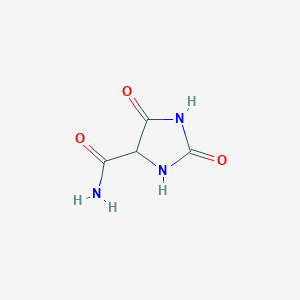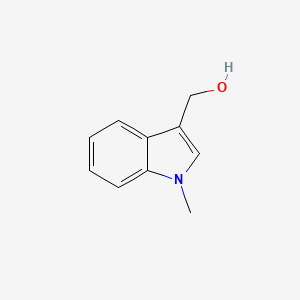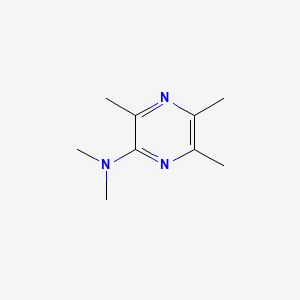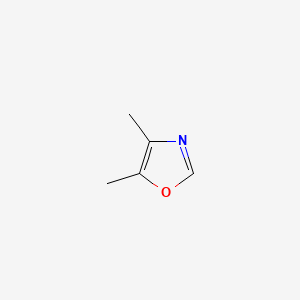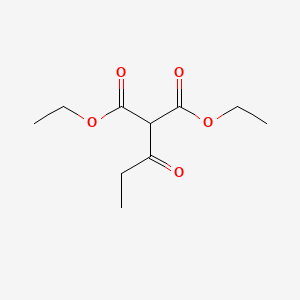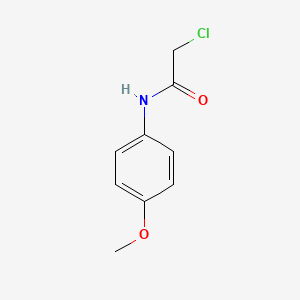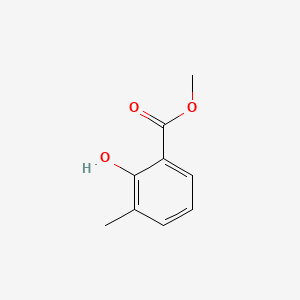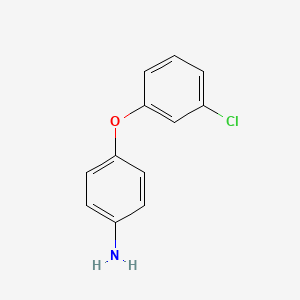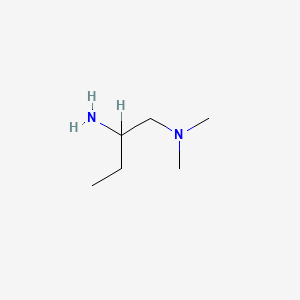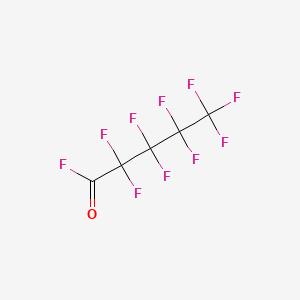
Perfluorovaleryl fluoride
Descripción general
Descripción
Perfluorovaleryl fluoride, also known as perfluoropentanoyl fluoride, is a perfluorinated compound with the chemical formula C5F10O. It is a highly fluorinated organic molecule characterized by its strong carbon-fluorine bonds, which confer exceptional chemical and thermal stability. This compound is used in various industrial applications due to its unique properties, such as chemical inertness and resistance to degradation.
Mecanismo De Acción
Target of Action
Perfluorinated compounds (PFCs) are known to interact with various biological targets. They are chemically very stable and highly resistant to biological degradation . .
Mode of Action
Similarly, such low levels of fluoride are effective in reducing the dissolution of the calcified tissues .
Biochemical Pathways
Pfcs have been shown to affect the thyroid system, influence the calcium homeostasis, protein kinase c, synaptic plasticity, and cellular differentiation .
Pharmacokinetics
Fluorinated compounds are known to modulate several important properties including metabolism, pharmacokinetics, and ability to permeate biological tissues .
Result of Action
Pfcs have been associated with various toxic effects, including acute toxicity, subacute and subchronic toxicities, chronic toxicity including carcinogenesis, genotoxicity and epigenetic effects, reproductive and developmental toxicities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Perfluorovaleryl fluoride. PFCs are extremely persistent in the environment due to the strength of the carbon/fluorine bond .
Análisis Bioquímico
Biochemical Properties
Perfluorovaleryl fluoride plays a significant role in biochemical reactions due to its strong electron-withdrawing properties. It interacts with various enzymes, proteins, and other biomolecules, often inhibiting their activity. For instance, this compound can inhibit enzymes involved in glycolysis by binding to their active sites and preventing substrate interaction . This inhibition can lead to a decrease in cellular energy production and metabolic flux.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to inhibit glycolysis, leading to reduced ATP production and altered cellular energetics . Additionally, it can affect gene expression by modulating transcription factors and signaling molecules, resulting in changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, inhibiting their activity or altering their function. For instance, this compound can inhibit the activity of glycolytic enzymes by binding to their active sites, preventing substrate interaction and subsequent catalytic activity . This inhibition can lead to a decrease in cellular energy production and metabolic flux. Additionally, this compound can modulate gene expression by interacting with transcription factors and signaling molecules, leading to changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression, enzyme activity, and metabolic flux . These changes can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal effects when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, this compound can cause significant toxicity, leading to adverse effects on cellular function and overall health . These effects can include enzyme inhibition, altered gene expression, and changes in metabolic flux. It is important to consider dosage effects when studying the biochemical properties of this compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to energy production and cellular metabolism. The compound can interact with enzymes and cofactors involved in glycolysis, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect other metabolic pathways by modulating the activity of key enzymes and signaling molecules, resulting in alterations in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can accumulate in various cellular compartments, affecting its localization and activity.
Subcellular Localization
This compound can localize to specific subcellular compartments, influencing its activity and function. The compound can be targeted to specific organelles or cellular structures through interactions with targeting signals or post-translational modifications . For example, this compound can accumulate in the mitochondria, where it can inhibit key enzymes involved in energy production and metabolic flux. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical properties and effects on cellular function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Perfluorovaleryl fluoride is typically synthesized through a fluorination reaction. One common method involves the reaction of pentanoyl chloride with fluorine gas in the presence of a fluorination catalyst at high temperatures. This process replaces the hydrogen atoms in the pentanoyl chloride with fluorine atoms, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of specialized fluorination catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Perfluorovaleryl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of the fluorine atom with other functional groups.
Addition Reactions: Where reactants add to the carbon-fluorine bonds.
Reduction Reactions: Involving the gain of electrons or hydrogen atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, which can replace the fluorine atoms under specific conditions. These reactions often require catalysts and controlled environments to proceed efficiently.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions with amines can produce perfluoroalkyl amines, while addition reactions with alcohols can yield perfluoroalkyl ethers.
Aplicaciones Científicas De Investigación
Perfluorovaleryl fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds and as a building block for complex molecules.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants, which benefit from its unique properties.
Comparación Con Compuestos Similares
Similar Compounds
Perfluorobutyryl fluoride: A shorter-chain perfluorinated compound with similar properties but different reactivity due to its shorter carbon chain.
Perfluorohexanoyl fluoride: A longer-chain perfluorinated compound with increased hydrophobicity and different applications.
Perfluorooctanoyl fluoride: Known for its use in the production of perfluorooctanoic acid, a compound with significant environmental and health concerns.
Uniqueness
Perfluorovaleryl fluoride is unique among perfluorinated compounds due to its specific chain length, which balances hydrophobicity and reactivity. This makes it particularly useful in applications where a balance of stability and reactivity is required, such as in the synthesis of specialized fluorinated materials and in scientific research.
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentanoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F10O/c6-1(16)2(7,8)3(9,10)4(11,12)5(13,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFSXELMOQBMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9COF, C5F10O | |
| Record name | Pentanoyl fluoride, 2,2,3,3,4,4,5,5,5-nonafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059917 | |
| Record name | Perfluoropentanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-62-2 | |
| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoyl fluoride, 2,2,3,3,4,4,5,5,5-nonafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoyl fluoride, 2,2,3,3,4,4,5,5,5-nonafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoropentanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorovaleryl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Perfluoropentanoyl fluoride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WST35L3LEC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that perfluoroalkanoyl halides, like Perfluoropentanoyl Fluoride, show a specific trend in halogen mobility during SN2 reactions. Could you elaborate on this trend and its significance?
A1: The research paper focuses on the kinetics of isopropanolysis reactions, a type of SN2 reaction, involving various acyl halides. It specifically states that perfluoroalkanoyl halides, including Perfluoropentanoyl Fluoride, exhibit a halogen mobility order of F < Cl < Br []. This means that in an SN2 reaction, bromine is the most easily displaced halogen, followed by chlorine, and lastly, fluorine being the least mobile. This observed trend aligns with established patterns in SN2 reactions at both saturated and aromatic carbon centers.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


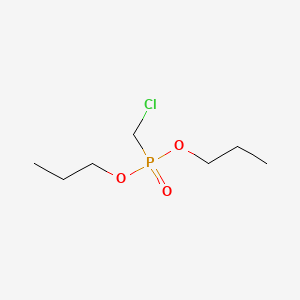

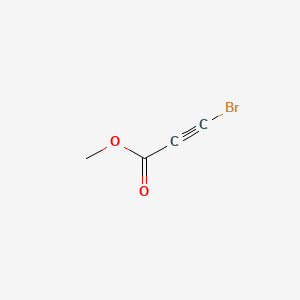
![2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1362461.png)
